molecular formula C11H10ClN3O B1678627 Quazinone CAS No. 70018-51-8

Quazinone

Cat. No. B1678627
CAS RN: 70018-51-8
M. Wt: 235.67 g/mol
InChI Key: BHZFZYLBVSWUMT-ZCFIWIBFSA-N
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Description

Quazinone, also known as Dozonone, is a cardiotonic and vasodilator drug . It was developed and marketed in the 1980s for the treatment of heart disease . It acts as a selective PDE3 inhibitor .


Synthesis Analysis

Quinazoline derivatives, which include Quazinone, have been synthesized using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper . This nano-catalyst was used in the three-component one-pot synthesis of quinazoline derivatives . The products were obtained using this efficient catalyst with high efficiency in short time and solvent-free conditions .


Molecular Structure Analysis

The molecular formula of Quazinone is C11H10ClN3O . The InChI is InChI=1S/C11H10ClN3O/c1-6-10 (16)14-11-13-9-4-2-3-8 (12)7 (9)5-15 (6)11/h2-4,6H,5H2,1H3, (H,13,14,16)/t6-/m1/s1 .


Chemical Reactions Analysis

Quinones, which include Quazinone, participate in diverse electron transfer and proton-coupled electron transfer processes in chemistry and biology . They act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome .


Physical And Chemical Properties Analysis

Quazinone has a molecular weight of 235.67 g/mol . Its structure includes an ortho or a para substituted dione conjugated either to an aromatic nucleus .

Scientific Research Applications

Nanoparticle Delivery in Cancer Therapy

Quazinone has been explored in the context of cancer therapy, particularly in enhancing the delivery and efficacy of anticancer drugs. A notable study highlights the use of nanoparticles for the efficient delivery of quercetin, a natural polyphenol, in cancer cells. The study discusses the improved anticancer effects and therapeutic efficiency of quercetin when incorporated into nano-delivery systems, such as nanoliposomes and micelles. This approach addresses the limitations of quercetin's poor stability and bioavailability, suggesting a potential role for Quazinone in similar nanotechnology-based drug delivery systems for cancer treatment (Homayoonfal, Aminianfar, Asemi, & Yousefi, 2023).

Interaction with Metal Ions and Structural Modification

Another aspect of Quazinone's application in scientific research is its interaction with metal ions, leading to structural modifications. A study on quercetin, which shares structural similarities with Quazinone, investigated its interaction with metals like Zn(II), Cu(II), and Ag(I). The findings revealed the formation of complexes and oxidation of the molecule, indicating potential applications in areas such as metal chelation and oxidation processes. Such interactions are crucial in understanding the biochemical pathways and potential therapeutic uses of compounds like Quazinone (Jurašeková et al., 2009).

Cyclic Nucleotide Phosphodiesterase in Smooth Muscle

Research on Quazinone's role in the relaxation of smooth muscle tissues has been documented. A study focused on cyclic nucleotide phosphodiesterase (PDE) in human cavernous smooth muscle, relevant to the treatment of erectile dysfunction. Quazinone, as a selective PDE III inhibitor, showed potency in promoting relaxation of these muscles. This research highlights Quazinone's potential as a selective PDE inhibitor, opening avenues for its application in treating conditions related to smooth muscle function (Taher et al., 2005).

Future Directions

Research interest in the synthesis and pharmacological evaluation of quinazoline/quinazolinone hybrids, which include Quazinone, has increased over the years due to their diversified biological activities . This suggests that there may be potential for further development and study of Quazinone and related compounds in the future .

properties

IUPAC Name

(3R)-6-chloro-3-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZFZYLBVSWUMT-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045795
Record name Quazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quazinone

CAS RN

70018-51-8
Record name Quazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70018-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quazinone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070018518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name QUAZINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1Q7F6C2FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
X Wang, W Wang, Y Li, Y Bai, RR Fiscus - Journal of molecular and cellular …, 1999 - Elsevier
… Quazinone, an inhibitor of cGMP-inhibited-phosphodiesterase (cGI-PDE, PDE3), or SNAP plus quazinone caused a similar potentiation as SNAP of the hCGRP-induced elevations of …
Number of citations: 46 www.sciencedirect.com
CG Stief, S Uckert, AJ Becker, MC Truss… - The Journal of …, 1998 - auajournals.org
… Quazinone and milrinone showed a comparable efficacy to papaverine, but better potency with a significant left shift in their dose-response curves (EC 50 quazinone = 4.0 micro M, EC …
Number of citations: 147 www.auajournals.org
MT Osinski, K Schrör - Biochemical pharmacology, 2000 - Elsevier
… This study compared the effects of the selective PDE3 inhibitors trequinsin and quazinone with the selective PDE4 inhibitors Ro 20-1724 and rolipram on PDGF-induced DNA synthesis, …
Number of citations: 58 www.sciencedirect.com
A Taher, M Meyer, CG Stief, U Jonas… - World journal of …, 1997 - Springer
… Quazinone had a potency comparable with that of papaverine, and the maximal relaxation reached by Rolipram was 59.7%, although its ECs0 value was comparable with that of …
Number of citations: 97 link.springer.com
GM Wise - 1993 - search.proquest.com
… in the presence of the inhibitors of cAMP-specific phosphodiesterases, quazinone and … Experiments were also performed using H89 in the presence of quazinone and RO-20-1724. …
Number of citations: 0 search.proquest.com
KJ Rickards, MJ Andrews… - Journal of veterinary …, 2003 - Wiley Online Library
… has examined the role of cAMP in equine platelet aggregatory responses to PAF and ADP by studying the effects of the selective PDE isoenzyme inhibitors trequinsin and quazinone (…
Number of citations: 17 onlinelibrary.wiley.com
M Nazir, W Senkowski, F Nyberg, K Blom… - Experimental cell …, 2017 - Elsevier
… Zardaverine and quazinone that we found to have cancer cell selectivity [6] have both been … The PDE3 inhibitor quazinone has been used for improving cardiac performance and acute …
Number of citations: 24 www.sciencedirect.com
F Tsuji, K Oki, T Senda, M Horiuchi, S Mita - Immunology letters, 1999 - Elsevier
… Quazinone scarcely affected cytokines production and rolipram or RO201724 inhibited IL-8 … The IC 50 value of quazinone on cyclic GMP-inhibited PDE is 6.0×10 −7 M [21], [22] and that …
Number of citations: 30 www.sciencedirect.com
CG Stief, A Taher, M Truss, AJ Becker… - Urologia …, 1995 - karger.com
… Quazinone and zaprinast relaxed the strips with a lower potency (table 3). … Quazinone showed a relaxant effect with an EC50 of 25 pA/. The maximum concentration (10~4A/) pro duced …
Number of citations: 35 karger.com
A Taher, P Schulz-Knappe, M Meyer, M Truss… - World journal of …, 1994 - Springer
… Quazinone also inhibited peak I dosedependently, especially when cAMP served as the sub… Quazinone and zaprihast inhibited peak III at ICs0 values of > 100 gM and the IC50 value for …
Number of citations: 45 link.springer.com

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